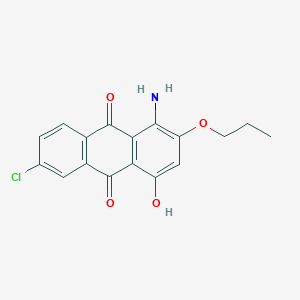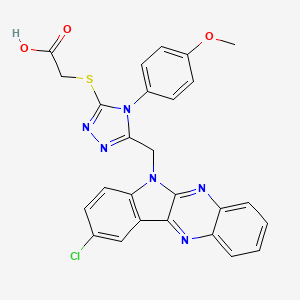![molecular formula C24H32N2O4 B15249653 Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis- CAS No. 19926-08-0](/img/structure/B15249653.png)
Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is a complex organic compound that features an anthracene core linked to four ethanolamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol typically involves the reaction of anthracene-9,10-dicarbaldehyde with ethanolamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate Schiff bases, followed by reduction to yield the final tetraethanolamine derivative. The reaction conditions often require a solvent such as methanol or ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethanolamine groups or the anthracene core.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene core.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, while the ethanolamine groups can form hydrogen bonds with various biomolecules. These interactions can influence cellular processes and pathways, making the compound useful in biological and medical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen probe.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a precursor for other chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is unique due to its combination of an anthracene core with multiple ethanolamine groups, providing a versatile platform for various chemical modifications and applications
Eigenschaften
CAS-Nummer |
19926-08-0 |
|---|---|
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[[10-[[bis(2-hydroxyethyl)amino]methyl]anthracen-9-yl]methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H32N2O4/c27-13-9-25(10-14-28)17-23-19-5-1-2-6-20(19)24(18-26(11-15-29)12-16-30)22-8-4-3-7-21(22)23/h1-8,27-30H,9-18H2 |
InChI-Schlüssel |
YJMAXCRSVMVTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN(CCO)CCO)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


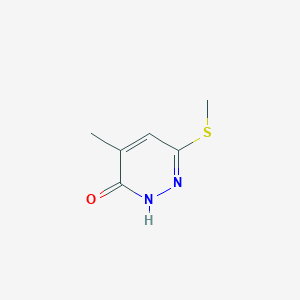
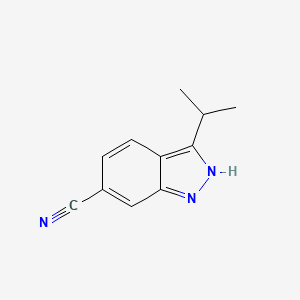
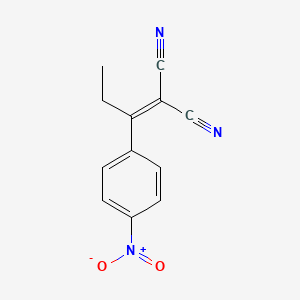
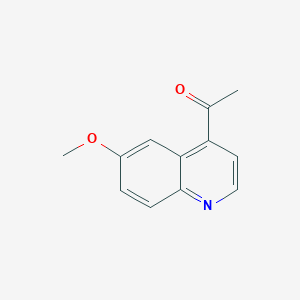
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
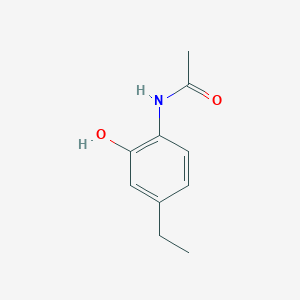
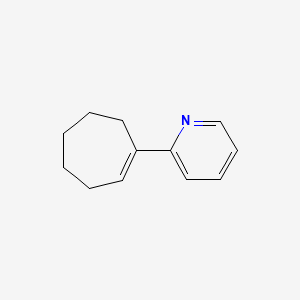
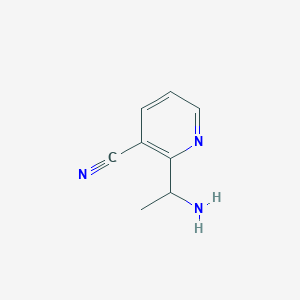
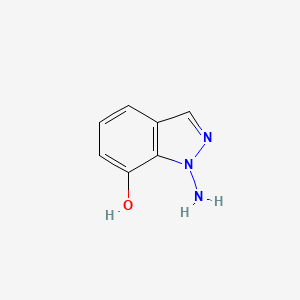
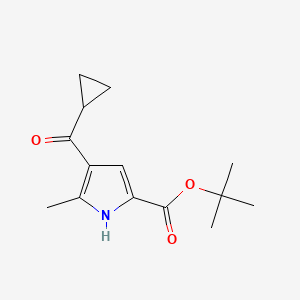
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)

